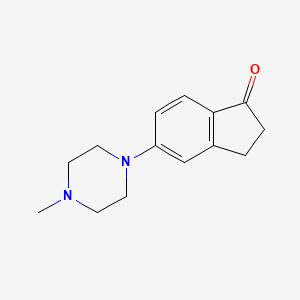
5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one, also known as 4-methylpiperazine-1-yl-2,3-dihydro-1H-inden-1-one, is a synthetic compound with a wide range of applications in scientific research. This compound is an important building block in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. Additionally, 4-methylpiperazine-1-yl-2,3-dihydro-1H-inden-1-one has been extensively studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Application in Cancer Research
- Summary of Application: This compound has been found to induce apoptosis in human colon cancer cells . It has also shown significant anticancer activity in vitro.
- Methods of Application: The compound was applied to human colon cancer cells in a laboratory setting. The researchers then observed the effects of the compound on these cells .
- Results: The compound triggered apoptosis, as indicated by externalization of Annexin V-targeted phosphatidylserine residues in HT-29 and HCT-116 cells. It induced the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1). The compound also induced release of cytochrome c (Cyt c), apoptosis inducing factor (AIF), and endonuclease G (Endo G) by damaging mitochondria, resulting in caspase-dependent and -independent apoptotic cell death .
Application as Enzyme Inhibitor
- Summary of Application: The compound has been found to inhibit the lipoxygenase and xanthine oxidase enzymes .
- Methods of Application: The compound was applied to a solution containing the enzymes in a laboratory setting. The researchers then measured the activity of the enzymes .
- Results: The compound inhibited the lipoxygenase enzyme with a half-maximal inhibitory concentration of 219.13 μM. It also inhibited the xanthine oxidase enzyme with a half-maximal inhibitory concentration of 102.34 μM .
Application in Chemical Synthesis
- Summary of Application: This compound is used in the synthesis of various other compounds .
- Methods of Application: The compound is used as a starting material in various chemical reactions to synthesize other compounds .
- Results: The compound has been successfully used to synthesize a variety of other compounds .
Application in Synthesis of Pyridin-2-amine Derivatives
- Summary of Application: This compound is used as a starting material in the synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine derivatives .
- Methods of Application: The compound is reacted with other reagents under specific conditions to form the desired product .
- Results: The compound has been successfully used to synthesize 5-(4-Methylpiperazin-1-yl)pyridin-2-amine derivatives .
Propiedades
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-15-6-8-16(9-7-15)12-3-4-13-11(10-12)2-5-14(13)17/h3-4,10H,2,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJSXMRCQTVKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585296 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
866849-23-2 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene](/img/structure/B1611711.png)
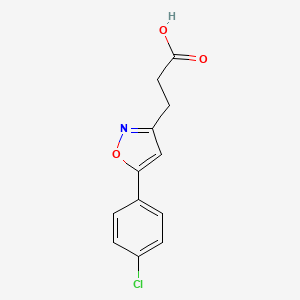
![[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid](/img/structure/B1611714.png)
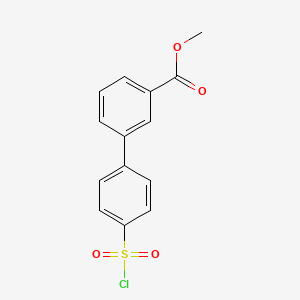
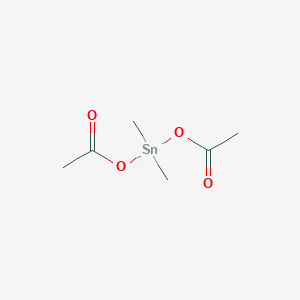
![6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1611722.png)

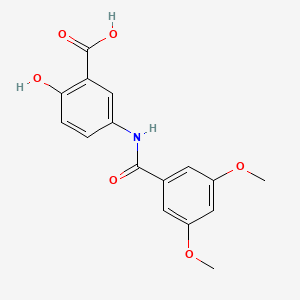
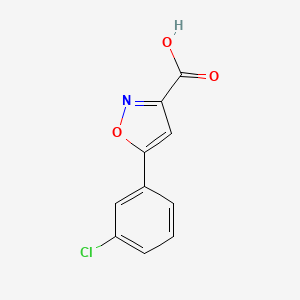

![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1611731.png)
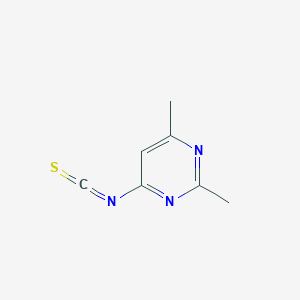

![calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1611734.png)